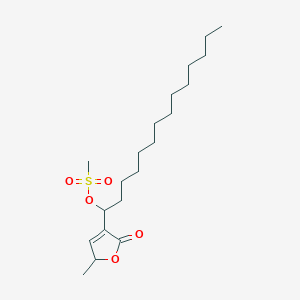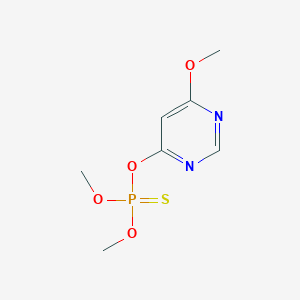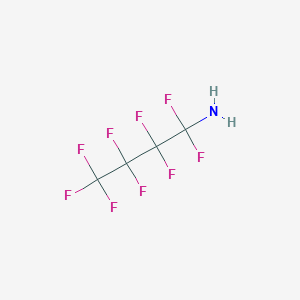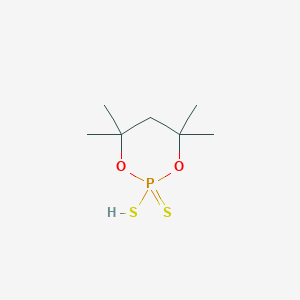silane CAS No. 76752-38-0](/img/structure/B14445632.png)
[(4-Chloro-2-methylbutan-2-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-methylbutan-2-yl)oxysilane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a 4-chloro-2-methylbutan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylbutan-2-yl)oxysilane typically involves the reaction of 4-chloro-2-methyl-2-butanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-2-methylbutan-2-yl)oxysilane may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(4-Chloro-2-methylbutan-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and silanol.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium iodide.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-chloro-2-methyl-2-butanol and trimethylsilanol.
Oxidation: Various oxidized derivatives of the original compound.
科学研究应用
(4-Chloro-2-methylbutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex molecules.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
作用机制
The mechanism of action of (4-Chloro-2-methylbutan-2-yl)oxysilane involves its reactivity towards various nucleophiles and electrophiles. The silicon-oxygen bond can be cleaved under certain conditions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
- (4-Chloro-2-methylbutan-2-yl)oxysilane
- (4-Chloro-2-methylbutan-2-yl)oxymethylsilane
Uniqueness
(4-Chloro-2-methylbutan-2-yl)oxysilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
属性
CAS 编号 |
76752-38-0 |
|---|---|
分子式 |
C8H19ClOSi |
分子量 |
194.77 g/mol |
IUPAC 名称 |
(4-chloro-2-methylbutan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H19ClOSi/c1-8(2,6-7-9)10-11(3,4)5/h6-7H2,1-5H3 |
InChI 键 |
HHLLDPWYGRATAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCl)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)




![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)





![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
